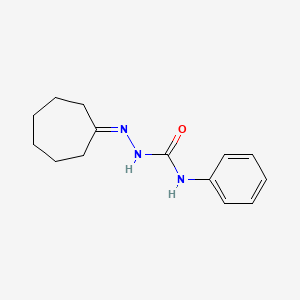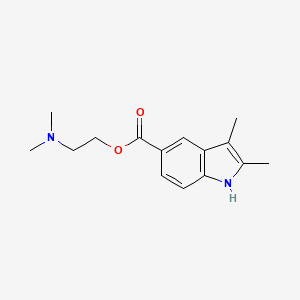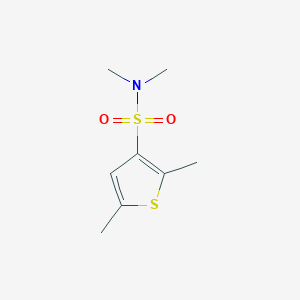![molecular formula C11H14ClFN2O2S B5521435 1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)
1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C11H14ClFN2O2S and its molecular weight is 292.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0448547 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acaricidal Activity
1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine and its derivatives have been explored for their acaricidal activity. Suzuki et al. (2021) synthesized phenylpiperazine derivatives and evaluated them for acaricidal activity. Among these, certain derivatives showed high activity against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri (Suzuki et al., 2021).
Antiandrogen Activity
Compounds related to this compound have been studied for their antiandrogen activity. Tucker et al. (1988) researched 3-substituted derivatives of 2-hydroxypropionanilides, finding novel potent antiandrogens for treating androgen-responsive diseases (Tucker et al., 1988).
Photolytic Transformations
Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are formed by reactions involving phenylethynyl sulfones. This research provides insights into the chemical behavior of related sulfonyl compounds under various conditions (Vasin et al., 2014).
Antimicrobial Activity
Research by Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, revealed good antimicrobial potency against bacteria and fungi. This suggests potential antimicrobial applications for related sulfonyl compounds (Janakiramudu et al., 2017).
Synthesis of Sulfonamides
Research on the synthesis of sulfonamides, such as by Luo Yan et al. (2006), has explored efficient methods for preparing sulfonamides, which could be relevant for synthesizing compounds like this compound (Luo Yan et al., 2006).
Fuel-Cell Applications
Bae et al. (2009) studied sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which might provide insight into the potential use of related sulfone compounds in fuel-cell technology (Bae et al., 2009).
Anion Exchange Polymer Electrolytes
Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This research could offer perspectives on the use of similar sulfonyl compounds in polymer electrolyte applications (Kim et al., 2011).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOCGBQHDMCQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)
![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)
